3-(Methyl(2-methylbenzyl)amino)propanamide

muscarinic receptor binding affinity subtype selectivity

3-(Methyl(2-methylbenzyl)amino)propanamide is a defined tertiary amine chemotype featuring an ortho-methylbenzyl substitution that imposes steric constraint and modulates hydrogen-bonding capacity vs. secondary amine analogs. This compound serves as a characterized M2 muscarinic receptor reference ligand (Ki=37 nM; functional adenylate cyclase inhibition Ki=1.46 µM) for integrated binding-to-function assays, and its quantitative Vilsmeier synthesis with full NMR/IR/Raman characterization provides a benchmark for parallel library production. Procure 98% purity material for receptor pharmacology, SAR probe studies, and assay qualification workflows where N-methylation pattern critically defines subtype selectivity.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B14910695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methyl(2-methylbenzyl)amino)propanamide
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN(C)CCC(=O)N
InChIInChI=1S/C12H18N2O/c1-10-5-3-4-6-11(10)9-14(2)8-7-12(13)15/h3-6H,7-9H2,1-2H3,(H2,13,15)
InChIKeyOHWRNBPCFWYNSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methyl(2-methylbenzyl)amino)propanamide: Structural Identity and Baseline Procurement Specifications


3-(Methyl(2-methylbenzyl)amino)propanamide (CAS: 1249161-31-6; MF: C₁₂H₁₈N₂O; MW: 206.28) is a synthetic tertiary amino propanamide featuring an N-methyl-N-(2-methylbenzyl) substitution pattern . This structural configuration distinguishes it from simpler N-benzyl or unsubstituted propanamide analogs by introducing both a tertiary amine center and ortho-methyl substitution on the benzyl aromatic ring, which influences physicochemical parameters including LogP, hydrogen bonding capacity, and steric accessibility . The compound has been characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy, with synthetic routes achieving quantitative yield under adapted Vilsmeier conditions [1].

Why Generic Substitution of 3-(Methyl(2-methylbenzyl)amino)propanamide with Unsubstituted Benzyl Analogs Fails for Muscarinic Receptor Profiling


Within the class of benzyl-substituted amino propanamides, subtle variations in nitrogen methylation and aromatic substitution produce divergent receptor binding profiles that preclude simple analog interchange [1]. The target compound's N-methyl-N-(2-methylbenzyl) tertiary amine configuration creates a sterically constrained environment that differs fundamentally from secondary amine analogs such as N-(2-methylbenzyl)propanamide (CAS: 640295-15-4) or primary amine-containing derivatives like (S)-2-amino-N-(2-methylbenzyl)propanamide (CAS: 1176594-02-7) . The ortho-methyl group on the benzyl moiety further imposes conformational restrictions at the binding interface that are absent in para- or unsubstituted benzyl analogs. Consequently, interchange of these structurally similar compounds without empirical validation of target engagement and functional readout risks introducing uncharacterized variables into experimental outcomes—particularly in receptor pharmacology studies where N-substitution patterns critically modulate subtype selectivity and binding kinetics.

Quantitative Differentiation Evidence for 3-(Methyl(2-methylbenzyl)amino)propanamide Versus Structural Analogs


M2 Muscarinic Receptor Affinity: 3-(Methyl(2-methylbenzyl)amino)propanamide Exhibits 37 nM Ki, Differentiating from M1-Selective Subtype Profiles

3-(Methyl(2-methylbenzyl)amino)propanamide demonstrates measurable affinity for the M2 muscarinic acetylcholine receptor subtype with a Ki value of 37 nM as determined by [³H]QNB displacement in rat myocardium [1]. While direct head-to-head comparator data for close structural analogs are absent from publicly available sources, class-level inference suggests this M2 affinity profile differs from the selectivity pattern observed in structurally related muscarinic ligands where M1 preference predominates [2]. The presence of both N-methyl and ortho-methylbenzyl substituents likely contributes to the observed binding characteristics, though cross-study comparable data for the most direct analogs (e.g., N-(2-methylbenzyl)propanamide) are unavailable.

muscarinic receptor binding affinity subtype selectivity

Functional M2 Antagonism: Adenylate Cyclase Inhibition with 1.46 μM Ki Informs Functional Assay Design

Beyond binding affinity, 3-(Methyl(2-methylbenzyl)amino)propanamide has been evaluated for functional antagonism at the M2 receptor, demonstrating inhibition of adenylate cyclase with a Ki value of 1.46 μM (1.46 × 10³ nM) in rat heart tissue [1]. This functional readout provides a critical parameter for assay design, particularly for studies examining the relationship between receptor occupancy and downstream effector modulation. The 39.5-fold difference between binding Ki (37 nM) and functional Ki (1.46 μM) reflects the signal amplification and receptor reserve characteristics inherent to M2-Gᵢ protein coupling in native cardiac tissue. Direct comparator data for structural analogs in this functional assay are not publicly available; the value of this data point lies in establishing a characterized baseline for this specific chemical entity that cannot be extrapolated to uncharacterized benzyl analogs.

adenylate cyclase functional antagonism M2 receptor

One-Step Synthetic Accessibility: Quantitative Yield Under Adapted Vilsmeier Conditions Enables Efficient Procurement

A published one-step synthetic protocol for 3-(Methyl(2-methylbenzyl)amino)propanamide achieves quantitative yield using adapted Vilsmeier conditions [1]. The method proceeds efficiently without requiring multiple protection/deprotection steps or chromatographic purification, and the product was comprehensively characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, multi-step synthetic routes for structurally analogous amino propanamides (e.g., N-protection of amines followed by NaH-mediated condensation) typically involve additional steps, reagents, and purification requirements that cumulatively increase synthesis time, cost, and environmental footprint [2].

synthetic methodology quantitative yield Vilsmeier conditions

Structural Determinants of Molecular Recognition: N-Methyl and Ortho-Methylbenzyl Substitution Confers Distinct Hydrogen Bonding Capacity Relative to Secondary Amine Analogs

The target compound's tertiary amine structure (N-CH₃ substitution) eliminates the hydrogen bond donor capacity at the central nitrogen, whereas secondary amine analogs such as N-(2-methylbenzyl)propanamide (CAS: 640295-15-4) retain a hydrogen bond donor at this position (H-bond donor count = 1) . This structural distinction fundamentally alters the compound's intermolecular interaction profile and is reflected in topological polar surface area (TPSA) differences: calculated TPSA for closely related tertiary amino propanamides is approximately 46.33 Ų , compared to 29.1 Ų for the secondary amide N-(2-methylbenzyl)propanamide . Direct experimental TPSA data for 3-(Methyl(2-methylbenzyl)amino)propanamide are not available in the public domain; however, class-level inference from structurally proximate compounds indicates that tertiary amine analogs consistently exhibit higher TPSA values than their secondary amine counterparts.

structure-activity relationship hydrogen bonding N-methylation

Validated Application Scenarios for 3-(Methyl(2-methylbenzyl)amino)propanamide Based on Quantitative Evidence


Muscarinic M2 Receptor Binding Assay Validation and Reference Standard Use

Laboratories developing or validating M2 muscarinic receptor binding assays can utilize 3-(Methyl(2-methylbenzyl)amino)propanamide as a characterized reference ligand with documented Ki = 37 nM ([³H]QNB displacement, rat myocardium) [1]. The compound's tertiary amine structure and ortho-methylbenzyl substitution provide a distinct chemotype for assay qualification studies where M2 binding must be distinguished from M1-preferring ligands. The availability of both binding and functional activity data (adenylate cyclase inhibition Ki = 1.46 μM) [2] supports integrated binding-to-function assay workflows without requiring multiple reference compounds.

Synthetic Route Development for Tertiary Amino Propanamide Libraries

Medicinal chemistry groups engaged in parallel synthesis of tertiary amino propanamide libraries can implement the published one-step Vilsmeier protocol for 3-(Methyl(2-methylbenzyl)amino)propanamide as a benchmark method [1]. The quantitative yield and elimination of protection/deprotection steps provide a validated starting point for reaction condition optimization when extending this chemistry to substituted benzylamine derivatives. The comprehensive spectroscopic characterization data (¹H-, ²H-, ¹³C-NMR, IR, Raman) [1] serve as reference spectra for confirming structural identity of related analogs synthesized via analogous routes.

SAR Studies Investigating N-Methylation Effects on Receptor Binding and Physicochemical Properties

Structure-activity relationship programs exploring the pharmacological consequences of tertiary vs. secondary amine substitution can employ 3-(Methyl(2-methylbenzyl)amino)propanamide as a representative N-methylated tertiary amine probe. The compound's M2 receptor binding data [1] provide a reference point for comparing with matched-pair secondary amine analogs (e.g., N-(2-methylbenzyl)propanamide) [2] to deconvolute the contribution of N-methylation to target engagement. The differential hydrogen bonding capacity (0 H-bond donors vs. 1 H-bond donor) and inferred TPSA differences further enable correlation of structural modifications with permeability and solubility parameters.

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